![molecular formula C28H58NO7P B163694 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine CAS No. 85405-03-4](/img/structure/B163694.png)
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
Overview
Description
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also referred to as C16-02:0 PC, is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It has an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .
Synthesis Analysis
The synthesis of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine involves a series of steps, including the formation of 2-acyl-1-alkyl-sn-glycero-3-phosphocholine, in which the alkyl and acyl groups at positions 1 and 2 are hexadecyl and butanoyl respectively . A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described .Molecular Structure Analysis
The molecular formula of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is C28H58NO7P . It has a molecular weight of 551.7 g/mol . The structure includes an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .Chemical Reactions Analysis
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester . It is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine are largely determined by its molecular structure. It is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester .Scientific Research Applications
Enzymatic Activity Assay
This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays . These assays are crucial for studying the enzyme’s role in lipid metabolism and its association with cardiovascular diseases .
Physicochemical Property Studies
Researchers use 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine to study its physicochemical properties and interactions with peptides, particularly those derived from the C-terminal domains of human apolipoprotein E . This is significant for understanding lipid-protein interactions in biological membranes.
PAF Receptor Ligand Research
As a platelet-activating factor (PAF) receptor ligand , this compound initiates receptor-mediated responses in platelets and various cells, with implications for inflammation and thrombosis research. It has a high affinity for rabbit platelet PAF receptors .
Phosphoinositide Metabolism
The compound has been shown to stimulate phosphoinositide metabolism in hippocampal cell lines, which is essential for understanding signal transduction pathways in neurons .
Lipid Pool Component Analysis
It is identified as a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles, which are relevant to atherosclerosis and cardiovascular health .
PPARγ Agonism
This phospholipid acts as a high-affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor gamma) , which plays a role in lipid metabolism and inflammation .
Mechanism of Action
Target of Action
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also known as butanoyl-PAF, is a platelet-activating factor (PAF) analog . It primarily targets the platelet-activating factor receptor (PAFR) , which plays a crucial role in various inflammatory and allergic reactions .
Mode of Action
Butanoyl-PAF interacts with its target, the PAFR, initiating receptor-mediated responses in platelets and a variety of other cells . This interaction leads to changes in cell function, including the differentiation of monocytes and activation of polymorphonuclear leukocytes .
Biochemical Pathways
The interaction of butanoyl-PAF with PAFR affects several biochemical pathways. It promotes the differentiation of monocytes and activates polymorphonuclear leukocytes, which are key components of the body’s immune response . Additionally, it is involved in the regulation of phosphoinositide metabolism .
Pharmacokinetics
It is known that it is synthesized non-enzymatically in oxidized low-density lipoprotein (ox-ldl) particles . Its solubility in various solvents such as DMF, DMSO, Ethanol, and PBS (pH 7.2) suggests that it may have good bioavailability .
Result of Action
The action of butanoyl-PAF results in pro-inflammatory activity. It is mainly produced in the body during high oxidative stress . The activation of PAFR by butanoyl-PAF can lead to various cellular effects, including the release of inflammatory mediators and the activation of immune cells .
Action Environment
The action of butanoyl-PAF can be influenced by various environmental factors. For instance, oxidative stress conditions can increase the production of butanoyl-PAF . Additionally, the presence of Ox-LDL particles, where butanoyl-PAF is synthesized, can also influence its action . It is stored at -20°C, indicating that its stability and efficacy could be affected by temperature .
properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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